molecular formula C5H9NO2 B1626622 5-Ethyl-2-oxazolidinone CAS No. 25664-78-2

5-Ethyl-2-oxazolidinone

Cat. No. B1626622
CAS RN: 25664-78-2
M. Wt: 115.13 g/mol
InChI Key: ZSIFASRPEVGACI-UHFFFAOYSA-N
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Description

5-Ethyl-2-oxazolidinone is a derivative of 2-oxazolidone, which is a heterocyclic organic compound containing both nitrogen and oxygen in a 5-membered ring . Oxazolidinones are a class of compounds containing 2-oxazolidone in the structure . They are useful as Evans auxiliaries, which are used for chiral synthesis .


Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . An efficient synthesis of optically active 4-substituted 2-oxazolidinones by the ruthenium (II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones was developed . Excellent enantioselectivities (up to 96% ee) and yields (up to 99%) were obtained for a variety of substrates .


Molecular Structure Analysis

The molecular formula of 5-Ethyl-2-oxazolidinone is C5H9NO2 . It is an oxazolidinone that is 1,3-oxazolidine-2,4-dione substituted by a methyl and ethyl group at position 5 .


Chemical Reactions Analysis

Oxazolidinones undergo various chemical reactions. For instance, they inhibit ribosomal peptidyltransferase activity in the simple reaction of 70 S ribosomes using initiator-tRNA or N-protected CCA-Phe as a P-site substrate and puromycin as an A-site substrate . Steady-state kinetic analysis shows that oxazolidinones display a competitive inhibition pattern with respect to both the P-site and A-site substrates .

Scientific Research Applications

Antibacterial Properties

5-Ethyl-2-oxazolidinone derivatives have been explored for their potent antibacterial properties. For instance, Devi et al. (2013) synthesized several oxazolidinone derivatives and tested their effectiveness against bacterial strains such as S. aureus and E. coli, showing promising results (Devi, Asmat, Jain, Sharma, & Dwivedi, 2013). Similarly, research by Phillips et al. (2003) demonstrated the synthesis of 5-substituted oxazolidinones, which exhibited varying degrees of antibacterial activity, indicating the potential of these compounds in the oxazolidinone class for potent antibacterial activity (Phillips, Udo, Ali, & Al-Hassawi, 2003).

Anticancer Potential

The anticancer potential of oxazolidinone derivatives has also been investigated. Armentano et al. (2020) evaluated the antiproliferative activity of some 5-(carbamoylmethylene)-oxazolidin-2-ones on breast and cervical cancer cells. These compounds showed a wide range of cytotoxicity, suggesting their promising role in cancer therapy (Armentano, Curcio, Brindisi, Mancuso, Rago, Ziccarelli, Frattaruolo, Fiorillo, Dolce, Gabriele, & Cappello, 2020).

Synthesis and Chemical Applications

Significant research has been conducted on the synthesis of oxazolidinones for various chemical applications. Mancuso et al. (2016) presented a carbonylative approach to 2-oxazolidinone derivatives using an ionic liquid as the solvent. This method involved auto-tandem catalysis, showing an efficient synthesis route for these compounds (Mancuso, Maner, Ziccarelli, Pomelli, Chiappe, Della Ca’, Veltri, & Gabriele, 2016). Additionally, Fujisaki, Oishi, and Sumoto (2007) explored the cyclization of aminoalcohols with diethyl carbonate to oxazolidinones, highlighting a preference for the formation of 5-membered oxazolidinone rings (Fujisaki, Oishi, & Sumoto, 2007).

Environmental and Agricultural Applications

Famoxadone, a derivative of oxazolidinone, has been commercialized as an agricultural fungicide. Sternberg et al. (2001) discussed the discovery and optimization of famoxadone, an oxazolidinone fungicide effective against various plant pathogens (Sternberg, Geffken, Adams, Pöstages, Sternberg, Campbell, Moberg, 2001).

Safety And Hazards

5-Ethyl-2-oxazolidinone is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Oxazolidinones are a recent class of synthetic antibiotics with activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . They have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Therefore, the exploration of orthogonal, efficient and divergent catalytic strategies for the construction of diverse 2-oxazolidinone derivatives is highly important for organic synthesis and drug discovery .

properties

IUPAC Name

5-ethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-4-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIFASRPEVGACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547186
Record name 5-Ethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-oxazolidinone

CAS RN

25664-78-2
Record name 5-Ethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyloxazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GS Poindexter, DA Owens, PL Dolan… - The Journal of Organic …, 1992 - ACS Publications
… -oxazolidinone (la), 3-methyl-2-oxazolidinone (lb), 3-(phenylmethyl)-2-oxazolidinone (lc), 3-phenyl-2-oxazolidinone (Id), 4,4-dimethyl-2-oxazohdinone (le), and 5-ethyl-2-oxazolidinone (…
Number of citations: 61 pubs.acs.org
JJ Kaminski, SD Worley, N Bodor - Organic Mass Spectrometry, 1977 - Wiley Online Library
The mass spectra of a series of 3‐chloro and 3‐bromo alkyl substituted 2‐oxazolidinones have been investigated and compared with the mass spectra of the corresponding alkyl …
SD Worley, DE Williams… - Critical Reviews in …, 1988 - Taylor & Francis

This review includes a general discussion of N‐halamine compounds which function as biocides in water. Advantages and limitations of the compounds as compared to free …

Number of citations: 267 www.tandfonline.com
RA Hickner, CI Judd, WW Bakke - The Journal of Organic …, 1967 - ACS Publications
If the original mechanism suggested by Breitenbach is correct, one should obtain the same product from 1 and 3 or from 2 and 5-methyl-2-oxazolidinone (4). We found that this is, indeed…
Number of citations: 3 pubs.acs.org

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